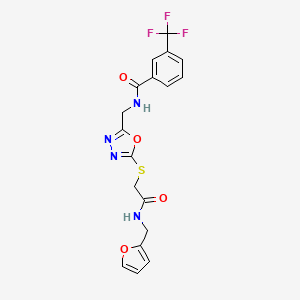
N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O4S and its molecular weight is 440.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects.
Structural Overview
The compound features several key structural components:
- Furan Ring : Known for its role in various biological activities.
- Thiadiazole Moiety : Associated with antimicrobial and anticancer properties.
- Trifluoromethyl Group : Enhances lipophilicity and may influence biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole structures often exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have been shown to disrupt bacterial cell walls, leading to cell death. The presence of the furan moiety in this compound may also contribute to antifungal activity, as furan-based compounds are known for their effectiveness against various fungal strains .
| Compound Type | Activity | Reference |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial | |
| Furan-Based Compounds | Antifungal | |
| Piperidine Derivatives | Diverse pharmacological effects |
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to interfere with specific cellular pathways. Studies on similar structures have demonstrated that modifications in the thiadiazole and furan rings can enhance cytotoxicity against cancer cell lines. For example, research has shown that certain derivatives exhibit IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Intercalation : The furan ring can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes by binding to their active sites.
- Cell Signaling Interference : The trifluoromethyl group can modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies on compounds with similar structures revealed promising results against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, showcasing selectivity and potency comparable to existing treatments .
Propriétés
IUPAC Name |
N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4S/c19-18(20,21)12-4-1-3-11(7-12)16(27)23-9-15-24-25-17(29-15)30-10-14(26)22-8-13-5-2-6-28-13/h1-7H,8-10H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDWOIZNHVJGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














